

# Structural Elucidation and Spectroscopic Characterization of (3-Chlorophenyl)(indolin-1-yl)methanone

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: (3-Chlorophenyl)(indolin-1-yl)methanone

CAS No.: 330468-96-7

Cat. No.: B404998

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Document Type: Technical Characterization Guide Target Entity: **(3-Chlorophenyl)(indolin-1-yl)methanone** CAS Registry:[Not widely assigned; Analogous to N-benzoyl indolines]  
Molecular Formula: C<sub>15</sub>H<sub>12</sub>ClNO Exact Mass: 257.0607 Da

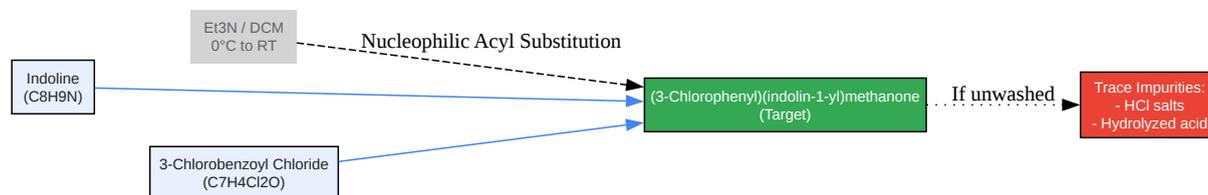
## Executive Summary & Structural Context[1][2][3][4][5]

This technical guide provides a rigorous spectroscopic profile for **(3-Chlorophenyl)(indolin-1-yl)methanone**, a tertiary amide scaffold relevant to medicinal chemistry, particularly in the development of P2X7 antagonists and synthetic cannabinoid analogs.

The molecule consists of a 2,3-dihydro-1H-indole (indoline) core acylated at the N1 position by a 3-chlorobenzoyl moiety. Unlike planar indoles, the indoline ring introduces specific aliphatic signatures in NMR and distinct fragmentation patterns in Mass Spectrometry (MS) due to the saturation at the C2-C3 bond.

### Synthetic Origin (Context for Impurities)

To accurately interpret spectra, one must understand the genesis of the sample. This compound is typically synthesized via Schotten-Baumann acylation or peptide coupling.[1]



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Figure 1: Synthetic pathway highlighting the origin of the amide bond and potential spectroscopic contaminants.

## Mass Spectrometry (MS) Profile

The Mass Spectrometry profile serves as the primary confirmation of the molecular weight and the presence of the halogen atom.

## Experimental Methodology

- Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

## Data Table: Key MS Signals

m/z (Observed)	Ion Identity	Relative Abundance	Structural Inference
258.07	$[M+H]^+$ ( $^{35}\text{Cl}$ )	100% (Base Peak)	Protonated molecular ion.
260.07	$[M+H]^+$ ( $^{37}\text{Cl}$ )	~32%	Definitive Chlorine Isotope Signature. The 3:1 ratio confirms one Cl atom.
280.05	$[M+\text{Na}]^+$	Variable	Sodium adduct (common in glass capillaries).
139.00	$[\text{C}_7\text{H}_4\text{Cl}]^+$	High	Acylium ion (3-chlorobenzoyl cation) formed by amide bond cleavage.
118.07	$[\text{C}_8\text{H}_8\text{N}]^+$	Moderate	Indoline fragment (loss of benzoyl group).

## Mechanistic Insight

The fragmentation is driven by the cleavage of the amide bond (C-N). The stability of the 3-chlorobenzoyl cation (m/z 139) makes it a prominent fragment. Unlike indoles, the indoline ring does not easily aromatize under mild ESI conditions, preserving the m/z 118 fragment.

## Infrared Spectroscopy (IR)[6]

IR provides the "fingerprint" verification of the functional groups, specifically distinguishing the amide formation from the starting amine and acid chloride.

## Experimental Methodology

- Mode: ATR-FTIR (Attenuated Total Reflectance).
- State: Solid crystalline powder.

## Spectral Assignments[3][7][8]

Frequency (cm <sup>-1</sup> )	Intensity	Vibration Mode	Interpretation
1635 – 1645	Strong	v(C=O) Amide	Tertiary amide stretch. Lower frequency than secondary amides due to lack of H-bonding donation and ring strain.
1590, 1480	Medium	v(C=C) Aromatic	Skeletal vibrations of the benzene and indoline rings.
2920 – 2950	Weak	v(C-H) Aliphatic	C2 and C3 methylene protons of the indoline ring.
3050	Weak	v(C-H) Aromatic	C-H stretches on the phenyl rings.
740 – 780	Strong	v(C-Cl)	Characteristic C-Cl stretch (often overlaps with aromatic out-of-plane bends).
No Peak	N/A	v(N-H)	Absence of peak at 3200-3400 cm <sup>-1</sup> confirms full conversion of indoline (secondary amine) to tertiary amide.

## Nuclear Magnetic Resonance (NMR)[3][5][7][8][9][10][11]

NMR is the definitive tool for establishing connectivity. The indoline ring presents a distinct aliphatic pattern that differentiates it from indole analogs.

## **$^1\text{H}$ NMR (Proton NMR)**

- Solvent:  $\text{CDCl}_3$  (Chloroform-d)
- Frequency: 400 MHz or higher.

Predicted Reference Data:

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.60	Singlet (t)	1H	Ar-H (2')	Proton on 3-Cl-phenyl between Cl and C=O. Deshielded by carbonyl anisotropy and Cl inductive effect.
7.50	Doublet (d)	1H	Ar-H (6')	Proton ortho to carbonyl on 3-Cl-phenyl.
7.45	Doublet (d)	1H	Ar-H (4')	Proton ortho to Cl.
7.35	Triplet (t)	1H	Ar-H (5')	Meta proton of 3-Cl-phenyl.
7.20 – 7.10	Multiplet	3H	Indoline Ar-H	H4, H5, H6 of indoline ring.
6.90 – 7.00	Broad/Mult.	1H	Indoline H7	Proton ortho to Nitrogen. Often broad due to restricted rotation around the amide bond (rotamers).
4.15	Triplet (t)	2H	Indoline C2-H	N-CH <sub>2</sub> . Significantly deshielded by the adjacent amide nitrogen.
3.15	Triplet (t)	2H	Indoline C3-H	Ar-CH <sub>2</sub> . Benzylic protons, typical

aliphatic region.

Critical Analysis: The key differentiator between the starting material (indoline) and the product is the shift of the C2 protons. In free indoline, these appear near 3.5 ppm. In the amide, they shift downfield to ~4.15 ppm due to the electron-withdrawing nature of the carbonyl group.

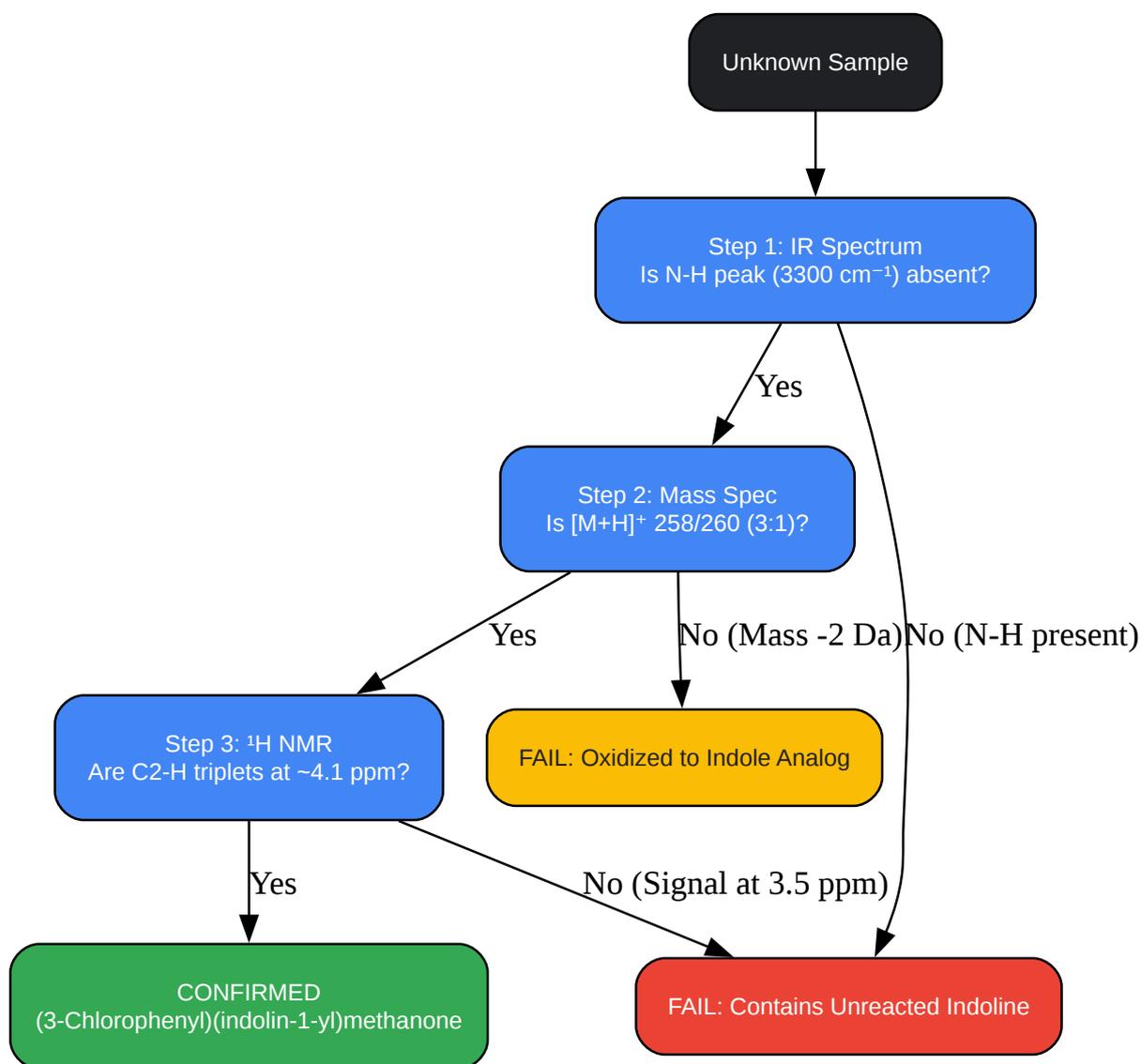
## <sup>13</sup>C NMR (Carbon NMR)

- Solvent: CDCl<sub>3</sub>
- Key Features:

Chemical Shift (δ ppm)	Assignment	Notes
168.5	C=O (Carbonyl)	Diagnostic amide peak.
142.0	Indoline C-N	Aromatic carbon attached to Nitrogen.
134.5	C-Cl	Carbon bearing the Chlorine atom.
125.0 – 130.0	Aromatic C	Cluster of aromatic signals.
50.5	Indoline C2	N-CH <sub>2</sub> carbon.
28.0	Indoline C3	Ar-CH <sub>2</sub> carbon.

## Analytical Workflow & Decision Matrix

To ensure the trustworthiness of the characterization, follow this logic tree. This prevents misidentification with starting materials or indole analogs.



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Figure 2: Self-validating analytical decision matrix.

## Detailed Experimental Protocols

### Protocol A: Sample Preparation for NMR

- Massing: Weigh 5–10 mg of the solid product into a clean vial.
- Solvation: Add 0.6 mL of CDCl<sub>3</sub> (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.
- Acquisition: Run a standard proton sequence (16 scans minimum) with a relaxation delay (d1) of at least 1.0 second to ensure accurate integration of aromatic protons.

## Protocol B: Rapid Purity Check (TLC)

Before expensive spectroscopic analysis, validate purity.

- Stationary Phase: Silica Gel 60 F<sub>254</sub>.
- Mobile Phase: Hexane:Ethyl Acetate (3:1).
- Visualization: UV Light (254 nm). The product will be UV active.
- R<sub>f</sub> Value: The amide is less polar than the free amine (indoline) and the acid. Expect R<sub>f</sub> ~0.4–0.6 (system dependent), higher than the starting indoline.

## References

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## Sources

- [1. Amide Synthesis \[fishersci.dk\]](#)
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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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